molecular formula C16H12N2OS2 B14957777 N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B14957777
M. Wt: 312.4 g/mol
InChI Key: GKSFTHXJXZLCGZ-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a heterocyclic compound featuring a 4,5-dihydronaphtho[1,2-b]thiophene core fused with a thiazole moiety via a carboxamide linkage. The dihydronaphthothiophene scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets, while the thiazole ring contributes to electronic and steric properties that modulate bioactivity .

Properties

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

InChI

InChI=1S/C16H12N2OS2/c19-15(18-16-17-7-8-20-16)13-9-11-6-5-10-3-1-2-4-12(10)14(11)21-13/h1-4,7-9H,5-6H2,(H,17,18,19)

InChI Key

GKSFTHXJXZLCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Fusion with Naphthothiophene: The thiazole ring is then fused with a naphthothiophene moiety through a series of cyclization reactions.

    Carboxamide Formation:

Chemical Reactions Analysis

N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, and applications.

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Purity Activity/Application Reference
N-(4-Chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide 4-Chlorophenyl C₁₉H₁₄ClNOS 339.84 >90% Antiviral (inferred from analogs)
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyphenyl acetamide C₂₁H₂₀N₂O₃S 380.46 98+% Antitumor, antimicrobial
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Phenyl C₉H₈N₃OS₂ 253.31 93% Enzyme inhibition (50 µg/ml)
LB2 (Schiff base sensor) 3-Ethoxy-2-hydroxybenzylidene C₂₂H₂₀N₂O₃S 400.47 N/A Fluorescent sensor for In³⁺/Fe³⁺
Key Observations:
  • Core Modifications : The target compound’s dihydronaphthothiophene core is shared with the 4-chlorophenyl analog and the Schiff base sensor LB2 . Replacing the thiophene with a thiadiazole (as in compound 3a) reduces planarity but enhances sulfur-rich interactions .
  • Substituent Effects: The 1,3-thiazol-2-yl group in the target compound may improve solubility and binding affinity compared to the 4-chlorophenyl group in its analog .
  • Molecular Weight : The target compound’s molecular weight is expected to fall between 339–380 g/mol, similar to its analogs, suggesting comparable pharmacokinetic profiles.

Biological Activity

N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving thiazole and naphtho[1,2-b]thiophene derivatives. The structural features include a thiazole ring which is known for its role in enhancing biological activity due to its ability to participate in various interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity . For instance:

  • In vitro Studies : MTT assays have shown that this compound displays significant antiproliferative effects against several cancer cell lines including MCF-7 and MDA-MB-468. These studies revealed that the compound inhibits cell proliferation effectively, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Molecular docking simulations indicate that the compound binds to the active sites of critical enzymes such as topoisomerase I (TOPO I), which is essential for DNA replication and transcription. This interaction may disrupt the cancer cell cycle and lead to apoptosis .

Other Pharmacological Effects

In addition to its anticancer properties, preliminary investigations suggest other potential biological activities:

  • Antimicrobial Activity : Some derivatives of thiazole compounds have shown promising antibacterial and antifungal properties. These activities are attributed to their ability to interfere with microbial cell wall synthesis .

Case Studies

A recent study published in the Arabian Journal of Chemistry evaluated a series of compounds related to this compound. The research focused on their antiproliferative effects across various cancer cell lines and included comprehensive molecular modeling studies to elucidate their mechanisms of action. Notably, compounds 18 and 20 from this series exhibited the highest cytotoxicity against breast cancer cells .

CompoundCell Line TestedIC50 (µM)Mechanism
18MCF-712.5TOPO I inhibition
20MDA-MB-46810.0TOPO I inhibition

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